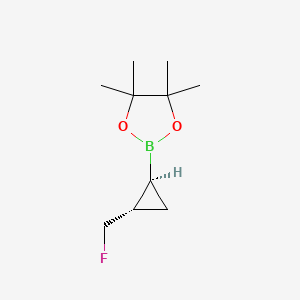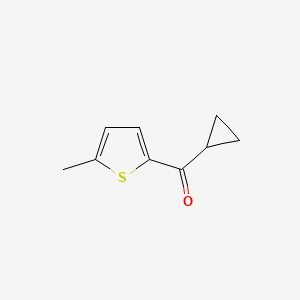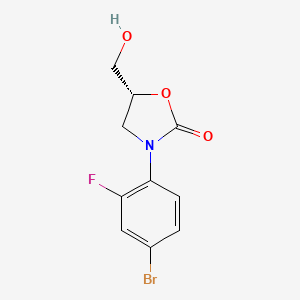
(R)-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a hydroxymethyl group, and an oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromine and Fluorine Atoms: Halogenation reactions are used to introduce the bromine and fluorine atoms onto the phenyl ring. This can be done using reagents such as bromine or N-bromosuccinimide (NBS) for bromination, and fluorine gas or other fluorinating agents for fluorination.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of ®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can undergo reduction to form the corresponding amino alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and other diseases.
Organic Synthesis: The compound serves as a chiral auxiliary or intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of halogenated compounds with biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of ®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis or interacting with specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.
相似化合物的比较
Similar Compounds
®-3-(4-Chloro-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one: Similar structure with a chlorine atom instead of bromine.
®-3-(4-Bromo-2-chlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one: Similar structure with a chlorine atom instead of fluorine.
®-3-(4-Bromo-2-fluorophenyl)-5-(methyl)oxazolidin-2-one: Similar structure with a methyl group instead of hydroxymethyl.
Uniqueness
®-3-(4-Bromo-2-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring and the presence of a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H9BrFNO3 |
|---|---|
分子量 |
290.09 g/mol |
IUPAC 名称 |
(5R)-3-(4-bromo-2-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9BrFNO3/c11-6-1-2-9(8(12)3-6)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m1/s1 |
InChI 键 |
QUXCNMHZOLALCD-SSDOTTSWSA-N |
手性 SMILES |
C1[C@@H](OC(=O)N1C2=C(C=C(C=C2)Br)F)CO |
规范 SMILES |
C1C(OC(=O)N1C2=C(C=C(C=C2)Br)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14892067.png)
![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine](/img/structure/B14892071.png)
![(S)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one](/img/structure/B14892076.png)
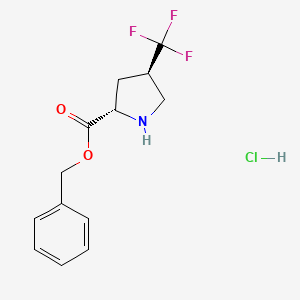
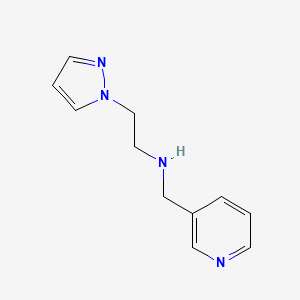
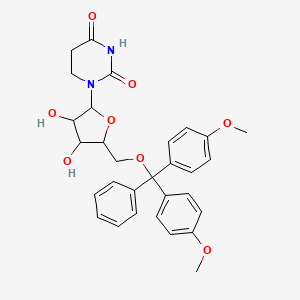
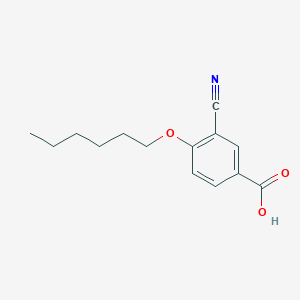
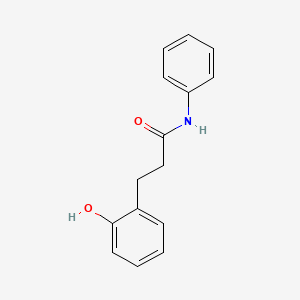
![2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14892103.png)
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
